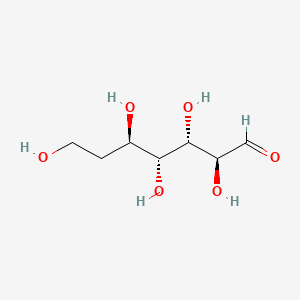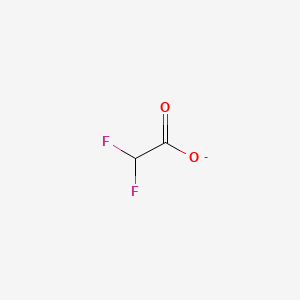
4-Nitrophenyl N-butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl N-butylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a butylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nitrophenyl N-butylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with butylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction typically occurs at temperatures ranging from 10 to 40°C with constant stirring for 1-2 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl N-butylcarbamate undergoes several types of chemical reactions, including:
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Various nucleophiles in the presence of a base like triethylamine (TEA) in solvents such as THF.
Major Products
Reduction: 4-Aminophenyl N-butylcarbamate.
Substitution: Depending on the nucleophile used, different substituted carbamates can be formed.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl N-butylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for other functional materials.
Wirkmechanismus
The mechanism of action of 4-nitrophenyl N-butylcarbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. The nitrophenyl group can undergo reduction to form reactive intermediates that further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl chloroformate: Used as a precursor in the synthesis of various carbamates.
4-Nitrophenyl cyclopropylcarbamate: Utilized in the synthesis of pharmaceutical compounds like lenvatinib.
Uniqueness
4-Nitrophenyl N-butylcarbamate is unique due to its specific combination of a nitrophenyl group and a butylcarbamate moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63321-50-6 |
|---|---|
Molekularformel |
C11H14N2O4 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
(4-nitrophenyl) N-butylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-2-3-8-12-11(14)17-10-6-4-9(5-7-10)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) |
InChI-Schlüssel |
LXLRTTHROGSMBS-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Synonyme |
4-nitrophenyl N-butylcarbamate 4-NNBM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B1230572.png)
![5-(3,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]-4-pyrazolyl]-3-isoxazolecarboxamide](/img/structure/B1230577.png)

![N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1230580.png)



![2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1230587.png)
![N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230589.png)
![4-[[2-[(1,1-Dioxo-3-thiolanyl)amino]-2-oxoethyl]thio]-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1230590.png)

